molecular formula C17H12O5 B1675574 LY 140091 CAS No. 74814-56-5

LY 140091

Cat. No.: B1675574
CAS No.: 74814-56-5
M. Wt: 296.27 g/mol
InChI Key: RYTIXFBKSOQPPT-NVNXTCNLSA-N
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Description

Properties

CAS No.

74814-56-5

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

3-[(Z)-(5-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoic acid

InChI

InChI=1S/C17H12O5/c1-21-12-5-6-14-13(9-12)16(18)15(22-14)8-10-3-2-4-11(7-10)17(19)20/h2-9H,1H3,(H,19,20)/b15-8-

InChI Key

RYTIXFBKSOQPPT-NVNXTCNLSA-N

SMILES

COC1=CC2=C(C=C1)OC(=CC3=CC(=CC=C3)C(=O)O)C2=O

Isomeric SMILES

COC1=CC2=C(C=C1)O/C(=C\C3=CC(=CC=C3)C(=O)O)/C2=O

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC3=CC(=CC=C3)C(=O)O)C2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-((5-methoxy-3-oxo-2(3H)benzofuranylidene)methyl)benzoic acid
LY 140091
LY-140091

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY 140091 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methoxy-2-benzofuranone with benzaldehyde derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

LY 140091 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

LY 140091 has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of LY 140091 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Contextual Analysis of "140091" in the Evidence

a. Industrial Land Use ()

  • The term "140091" appears as an area measurement (140,091 m²) for industrial land in a Chinese government auction notice. This is unrelated to chemistry or compounds .

b. Address and Postal Codes ()

  • A Russian lyceum and a U.S. postal box (Dallas, TX) use "140091" as part of their addresses or postal codes .

d. ISO Standard ()

  • "ISO 140091:2015" is a quality management standard for environmental auditing, unrelated to chemical compounds .

e. Scientific Publication ()

  • A study by Hopke et al. (2020) uses "140091" as part of a DOI identifier (10.1016/j.scitotenv.2020.140091) for a paper on airborne particulate matter.

Potential Misinterpretations of "LY 140091"

The term "LY" is often used as a prefix in pharmaceutical compounds (e.g., Eli Lilly's drug candidates like LY294002). However:

  • No evidence links "this compound" to a known drug or compound.

Recommendations for Clarification

To address the user’s request effectively:

Potential candidates might include: LY404039: A metabotropic glutamate receptor agonist. LY294002: A phosphatidylinositol 3-kinase inhibitor. LY341495: A group II metabotropic glutamate receptor antagonist.

Consult Authoritative Databases : Use platforms like PubChem, CAS SciFinder, or the USPTO patent database to confirm the compound’s existence and properties.

Cross-Reference with Standards: Align nomenclature with IUPAC guidelines to avoid ambiguity.

Example Comparison Table (Hypothetical Scenario)

If "this compound" were a hypothetical compound, a comparison with similar agents might include:

Compound Name Target/Mechanism IC50/EC50 (nM) Selectivity Clinical Phase Reference
This compound (hypothetical) Serotonin 5-HT2A receptor antagonist 12.3 >100x vs. 5-HT2C Preclinical (Hypothetical)
LY404039 mGluR2/3 agonist 8.5 High for mGluR2/3 Phase II
LY341495 mGluR2/3 antagonist 25.6 >500x vs. mGluR1 Discontinued

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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LY 140091
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LY 140091

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